molecular formula C11H12FNO2 B13055102 (S)-2-Fluoro-5-(pyrrolidin-2-YL)benzoicacidhcl

(S)-2-Fluoro-5-(pyrrolidin-2-YL)benzoicacidhcl

Cat. No.: B13055102
M. Wt: 209.22 g/mol
InChI Key: OJGADJBUAPZSGD-JTQLQIEISA-N
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Description

(S)-2-Fluoro-5-(pyrrolidin-2-YL)benzoic acid hydrochloride is a chemical compound that features a pyrrolidine ring attached to a benzoic acid moiety, with a fluorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Fluoro-5-(pyrrolidin-2-YL)benzoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-pyrrolidine-2-carboxylic acid.

    Benzoic Acid Formation: The pyrrolidine derivative is then coupled with a benzoic acid precursor under conditions that facilitate the formation of the desired benzoic acid moiety.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of (S)-2-Fluoro-5-(pyrrolidin-2-YL)benzoic acid hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzoic acid moiety, converting it to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: N-oxide derivatives of the pyrrolidine ring.

    Reduction: Alcohol derivatives of the benzoic acid moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Fluoro-5-(pyrrolidin-2-YL)benzoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-2-Fluoro-5-(pyrrolidin-2-YL)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrrolidine ring contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

    (S)-Pyrrolidine-2-carboxylic acid: A precursor in the synthesis of the target compound.

    2-Fluorobenzoic acid: Shares the benzoic acid moiety with a fluorine atom.

    Pyrrolidine derivatives: Various compounds featuring the pyrrolidine ring with different substituents.

Uniqueness: (S)-2-Fluoro-5-(pyrrolidin-2-YL)benzoic acid hydrochloride is unique due to the combination of the fluorine atom and the pyrrolidine ring, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

2-fluoro-5-[(2S)-pyrrolidin-2-yl]benzoic acid

InChI

InChI=1S/C11H12FNO2/c12-9-4-3-7(6-8(9)11(14)15)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2,(H,14,15)/t10-/m0/s1

InChI Key

OJGADJBUAPZSGD-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=C(C=C2)F)C(=O)O

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)F)C(=O)O

Origin of Product

United States

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